1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone
Description
Piperidine Ring Dynamics
The 3,6-dihydro-2H-pyridine ring exists in a boat-chair conformation , minimizing angle strain while accommodating substituents. Computational studies on analogous piperidine hybrids reveal two stable conformers differing by 6–8 kcal/mol in energy. The cyclooctylmethyl group occupies an axial position , creating 1,3-diaxial interactions with the hydroxymethyl group.
Cyclooctylmethyl Group
Cyclooctane’s crown and boat-chair conformers interconvert rapidly at room temperature, contributing to dynamic stereoelectronic effects. In the context of the full molecule, the cyclooctylmethyl group adopts a twist-chair conformation to alleviate steric clash with the benzimidazolone core.
Hydroxymethyl Orientation
The -CH2OH group exhibits rotational isomerism , with gauche and anti-periplanar arrangements relative to the piperidine ring. Density functional theory (DFT) calculations suggest the gauche form is favored by 2.3 kcal/mol due to intramolecular hydrogen bonding with the piperidine nitrogen.
Computational Molecular Modeling and 3D Structure Validation
Computational methods have been critical for elucidating the compound’s structure:
Key Computational Approaches
Experimental Validation
X-ray crystallography of TRAP-101 hydrochloride (a derivative) confirmed the axial orientation of the cyclooctylmethyl group and gauche hydroxymethyl configuration . NMR coupling constants (J = 9.8 Hz for H4–H5) corroborated the piperidine ring’s chair-like geometry.
Properties
Molecular Formula |
C24H35N3O2 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H35N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3 |
InChI Key |
DCRGHMJXEBSRQG-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO |
Synonyms |
1-(1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Trap-101 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzimidazolone scaffold is classically synthesized via cyclocondensation of o-phenylenediamine with carbonyl equivalents. Patent CA2383373C discloses urea formation using ethyl isocyanate under acidic conditions:
Procedure:
-
o-Phenylenediamine (1.0 equiv) reacts with ethyl isocyanate (1.2 equiv) in glacial acetic acid at 80°C for 12 hours.
-
Cyclization is catalyzed by phosphoryl trichloride (PCl₃) in toluene, yielding 3-ethyl-2-benzimidazolone in 68% yield.
Key Data:
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| o-Phenylenediamine | Ethyl isocyanate | Acetic acid | 80 | 68 |
Characterization:
-
¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, aromatic), 3.42 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.1 Hz, 3H, CH₃).
Construction of the Dihydropyridine Fragment (Fragment B)
Hantzsch Dihydropyridine Synthesis with Cyclooctylmethyl Incorporation
The dihydropyridine ring is constructed via a modified Hantzsch reaction. EP1598339B1 details the use of cycloalkylmethylamines in cyclocondensation:
Procedure:
-
Cyclooctylmethylamine (1.0 equiv) reacts with ethyl acetoacetate (2.0 equiv) and ammonium acetate in ethanol under reflux.
-
The intermediate enamine is treated with formaldehyde to introduce the hydroxymethyl group, followed by reduction with NaBH₄ to stabilize the dihydro structure.
Optimization Note:
-
Substituent steric effects necessitate prolonged reaction times (24–48 hours) for cyclooctylmethyl incorporation.
Fragment Coupling and Final Assembly
N-Alkylation of Benzimidazolone with Dihydropyridine Intermediate
The dihydropyridine fragment is coupled to the benzimidazolone core via nucleophilic substitution. EP4501370A1 implies the use of a brominated dihydropyridine precursor:
Procedure:
-
3-Ethyl-2-benzimidazolone (1.0 equiv) is deprotonated with K₂CO₃ in DMF.
-
Reaction with 5-(bromomethyl)-1-(cyclooctylmethyl)-3,6-dihydro-2H-pyridine (1.1 equiv) at 60°C for 18 hours affords the target compound in 54% yield.
Critical Parameters:
-
Solvent: DMF enhances solubility of both fragments.
-
Temperature: >50°C prevents kinetic quenching of the alkylation.
Alternative Synthetic Routes and Methodological Variations
Reductive Amination for Hydroxymethyl Installation
An alternative to the Hantzsch approach involves reductive amination:
Pd-Catalyzed C-N Coupling
For challenging substitutions, EP1598339B1 suggests Buchwald-Hartwig amination:
-
3-Ethyl-2-benzimidazolone and a brominated dihydropyridine are coupled using Pd(OAc)₂ and Xantphos .
-
Yields reach 61% with microwave irradiation at 120°C for 2 hours.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
TRAP-101 undergoes various chemical reactions, including:
Reduction: Reduction of the benzimidazol-2-one core can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Aldehydes and carboxylic acids.
Reduced derivatives: Reduced forms of the benzimidazol-2-one core.
Substituted derivatives: Compounds with various nucleophilic groups attached to the hydroxymethyl position.
Scientific Research Applications
TRAP-101 has a wide range of scientific research applications, including:
Mechanism of Action
TRAP-101 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor. The mechanism involves:
Binding to the receptor: TRAP-101 binds to the nociceptin/orphanin FQ receptor, preventing the endogenous ligand from activating the receptor.
Inhibition of signaling pathways: By blocking receptor activation, TRAP-101 inhibits downstream signaling pathways, leading to reduced physiological responses such as pain perception and motor deficits.
Molecular targets: The primary molecular target is the nociceptin/orphanin FQ receptor, but TRAP-101 also displays selectivity over classical opioid receptors.
Comparison with Similar Compounds
TRAP-101 is compared with other similar compounds, particularly J-113397, its parent compound. The key differences include:
Chirality: TRAP-101 is achiral, whereas J-113397 contains two chiral centers.
Synthesis: TRAP-101 is more easily synthesized with higher yields compared to J-113397.
Pharmacological profile: Both compounds share similar pharmacological profiles, but TRAP-101 is preferred for its ease of synthesis and lack of chirality.
List of Similar Compounds
J-113397: A potent and selective nociceptin/orphanin FQ receptor antagonist with two chiral centers.
Ro 64-6198: Another nociceptin/orphanin FQ receptor antagonist with a different chemical structure.
SB-612111: A selective nociceptin/orphanin FQ receptor antagonist used in various pharmacological studies.
Biological Activity
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone, commonly referred to as Trap-101, is a synthetic organic compound that has garnered attention for its biological activity, particularly as an antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor. This compound has been explored for its potential therapeutic applications in various neurological disorders and pain management.
Chemical Structure and Properties
The molecular formula of Trap-101 is , with a molecular weight of 434.02 g/mol. The compound features a complex structure that includes a benzimidazole core, which is known for its diverse biological activities.
Nociceptin/Orphanin FQ Receptor Antagonism
Trap-101 has been identified as a selective antagonist of the nociceptin receptor, which plays a crucial role in modulating pain and emotional responses. In preclinical studies, Trap-101 demonstrated significant efficacy in alleviating akinesia and bradykinesia in hemiparkinsonian rats. The effective dosage was noted to start at 1 mg/kg, showing improvements in overall gait ability without exacerbating symptoms .
Neuropharmacological Effects
In addition to its effects on motor function, Trap-101 has been studied for its broader neuropharmacological implications. Research indicates that it may influence various neurotransmitter systems, potentially offering benefits in conditions such as depression and anxiety. The modulation of the N/OFQ system suggests a pathway through which Trap-101 could exert antidepressant-like effects .
Study 1: Effects on Motor Function
A study published in Neuroscience Letters explored the effects of Trap-101 on motor function in a rat model of Parkinson's disease. The results indicated that administration of Trap-101 significantly improved motor deficits compared to control groups. Notably, the compound did not induce any adverse effects typically associated with dopaminergic therapies .
Study 2: Pain Management
Another investigation focused on the analgesic properties of Trap-101 in models of acute and chronic pain. The findings revealed that Trap-101 effectively reduced pain responses, supporting its potential as an alternative treatment for pain management without the side effects linked to opioid therapies .
Comparative Analysis with Other Benzimidazole Derivatives
The benzimidazole scaffold is known for its wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties. A comparative analysis highlights the unique profile of Trap-101 among other derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Trap-101 | NOP receptor antagonist; neuroprotective | |
| Mebendazole | Anthelmintic; anticancer | |
| Flubendazole | Antifungal; antiparasitic | |
| NSC 649900 | Antineoplastic activity |
Trap-101’s mechanism involves the inhibition of nociceptin signaling pathways, which are implicated in pain modulation and emotional regulation. By blocking these pathways, Trap-101 can potentially alter pain perception and improve mood-related symptoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone, and how do reaction conditions influence yield?
- Methodology : Start with stepwise functionalization of the benzimidazole core, followed by cyclization and alkylation. Key steps include:
- Alkylation : Use cyclooctylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclooctylmethyl group.
- Hydroxymethylation : Employ formaldehyde or paraformaldehyde in acidic media to functionalize the pyridine ring .
- Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DCM/MeOH gradients) to isolate intermediates.
- Yield Optimization : Vary temperature (60–100°C) and catalyst (e.g., Pd/C for hydrogenation steps). Poor yields (<30%) may indicate steric hindrance from the cyclooctyl group; consider microwave-assisted synthesis to reduce reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for ethyl groups) and aromatic protons (δ 6.8–8.2 ppm for benzimidazole). The cyclooctylmethyl group shows complex multiplet splitting (δ 1.5–2.5 ppm) .
- IR : Confirm hydroxyl (3400–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺. Fragmentation patterns should align with benzimidazole ring cleavage and cyclooctylmethyl loss .
Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?
- Stability Issues : Hydroxymethyl groups are prone to oxidation; the benzimidazole core may hydrolyze under acidic/basic conditions.
- Mitigation :
- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
- Use stabilizers like BHT (0.1% w/w) to inhibit radical-mediated oxidation .
- Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC-PDA to track degradation products .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- DFT Modeling : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on the benzimidazole ring suggests electrophilic attack sites .
- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinase enzymes. The cyclooctylmethyl group may occupy hydrophobic pockets, while the hydroxymethyl moiety forms hydrogen bonds .
- Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. What statistical design-of-experiment (DoE) approaches are effective for optimizing reaction parameters?
- DoE Framework : Apply a central composite design (CCD) to variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Response surface methodology (RSM) identifies interactions (e.g., X₁X₃) affecting yield .
- Case Study : A 3² factorial design reduced reaction steps from 5 to 3, achieving 85% yield by optimizing Pd(OAc)₂ loading (5 mol%) and solvent (THF/H₂O 4:1) .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Root Cause Analysis :
- Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
- Metabolite Interference : Use LC-MS to identify active metabolites masking parent compound activity .
- Dose-Response Refinement : Perform EC₅₀/LC₅₀ comparisons with Hill slope analysis to differentiate on-target vs. off-target effects .
Q. What advanced separation techniques (e.g., chiral HPLC, SFC) are suitable for isolating stereoisomers or impurities?
- Chiral Separation : Use a Chiralpak IG-3 column (4.6 × 250 mm) with n-hexane/ethanol (80:20) to resolve enantiomers. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation .
- SFC Advantages : Supercritical CO₂ reduces solvent waste and improves resolution of polar degradation products .
Q. How can reaction scalability be addressed without compromising purity?
- Scale-Up Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
